1-Allyl-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-1-prop-2-enyltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c1-2-7-15-10(12-13-14-15)8-3-5-9(11)6-4-8/h2-6H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRABGKZBYRIAPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=N1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzyl azide with allyl isocyanide in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the allyl or chlorophenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines.
Scientific Research Applications
1-Allyl-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Allyl-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole involves its interaction with molecular targets in biological systems. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific enzymes or receptors. This binding can inhibit or activate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares 1-allyl-5-(4-chlorophenyl)-1H-tetrazole with structurally related tetrazoles:
Key Observations :
- Melting Points : Allyl and alkyl/heteroaryl substituents (e.g., 4f, 4b) exhibit lower melting points than fully aromatic or chlorinated analogs (e.g., 2g, 4d) due to reduced intermolecular interactions .
- Solubility : The allyl group likely improves solubility in organic solvents compared to polar chlorophenyl derivatives.
Spectroscopic Differences
- IR Spectroscopy: The allyl group introduces a C=C stretching vibration near 1650 cm⁻¹, absent in non-allylated analogs. Chlorophenyl derivatives show strong C-Cl stretches (~750–800 cm⁻¹) .
- NMR Spectroscopy :
Biological Activity
1-Allyl-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This tetrazole derivative incorporates an allyl group and a chlorophenyl moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer potential and other relevant pharmacological effects.
- Chemical Formula : C₇H₈ClN₄
- Molecular Weight : 172.62 g/mol
- Structure : The compound features a tetrazole ring that is known for its diverse biological activities. The presence of the allyl group and the chlorophenyl substituent contributes to its unique chemical reactivity and biological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines.
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| A549 (lung) | 0.23 - 2.1 | High |
| SNB-19 (brain) | 0.50 - 3.0 | Moderate |
| T47D (breast) | >100 | Low |
The above table summarizes the IC50 values observed in various studies. Notably, the compound exhibited significant activity against A549 and SNB-19 cell lines, indicating its potential as an anticancer agent. In contrast, it showed minimal activity against T47D cells, suggesting selectivity towards certain cancer types .
The mechanism underlying the anticancer effects of this compound appears to involve apoptosis induction and cell cycle arrest. Studies suggest that the compound may interact with specific molecular targets involved in cell proliferation pathways, leading to increased reactive oxygen species (ROS) levels and subsequent apoptosis in cancer cells .
Case Studies
A notable case study involved the treatment of A549 cells with varying concentrations of this compound over 48 hours. The results indicated a dose-dependent reduction in cell viability:
- 10 µM concentration : ~50% reduction in viability
- 20 µM concentration : ~75% reduction in viability
These findings reinforce the compound's potential as a therapeutic agent against lung cancer .
Other Biological Activities
In addition to its anticancer properties, preliminary studies have indicated that this compound may exhibit:
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress markers in vitro.
- Anti-inflammatory Effects : Initial assays suggest modulation of inflammatory pathways, although further research is needed to confirm these effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Allyl-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole, and how can reaction conditions be optimized?
- Methodology : A common approach involves nucleophilic substitution or cycloaddition. For example, refluxing 5-(4-chlorophenyl)-1H-tetrazole with allyl halides in the presence of a base (e.g., KOH) in DMSO at 40–60°C for 1.5–4 hours, followed by column chromatography purification (ethyl acetate/hexane) . Optimization may involve adjusting solvent polarity, temperature, and stoichiometry of reactants. Yields typically range from 68% to 74% under optimized conditions .
Q. How can spectroscopic techniques (IR, NMR) be used to confirm the structure of this compound?
- Methodology :
- IR Spectroscopy : Key absorption bands include ~2985 cm⁻¹ (C–H stretch), ~1600 cm⁻¹ (C=C aromatic), and 1283 cm⁻¹ (N–N=N– stretch of the tetrazole ring) .
- ¹H-NMR : Look for signals corresponding to the allyl group (δ 2.8–4.3 ppm, triplet/triplet splitting) and aromatic protons (δ 6.4–8.1 ppm, multiplet) .
- ¹³C-NMR : The tetrazole ring carbons resonate at ~150–160 ppm, while the allyl and 4-chlorophenyl carbons appear at 30–40 ppm and 120–140 ppm, respectively .
Q. What are the preliminary strategies for evaluating the biological activity of this compound?
- Methodology : Screen for antifungal or antibacterial activity using disk diffusion assays against Candida albicans or Staphylococcus aureus. Tetrazole derivatives often exhibit bioactivity due to their ability to mimic carboxylate groups in enzyme binding pockets . Dose-response studies (e.g., IC₅₀ determination) can follow initial hits .
Advanced Research Questions
Q. How can denitrogenative annulation reactions be applied to functionalize 1-Allyl-5-(4-chlorophenyl)-1H-tetrazole?
- Methodology : Transition metal catalysts (e.g., Ir, Fe) enable denitrogenative pathways via nitrene or carbene intermediates. For example, Ir-catalyzed reactions with alkynes can generate α-carbolines, while Fe-catalyzed intramolecular C(sp³)–H amination forms N-heterocycles . Mechanistic studies suggest radical or metalloradical pathways, requiring inert conditions and ligands like porphyrins .
Q. What computational methods are suitable for predicting the stability and reactivity of this tetrazole derivative?
- Methodology : Density functional theory (DFT) at the B3LYP/6-31G* level calculates bond dissociation energies (BDEs) for the tetrazole ring, predicting thermal stability. Impact sensitivity (relevant for energetic materials) can be modeled using activation energy for pyrolysis . IR and NMR spectra simulations (e.g., with Gaussian) validate experimental data .
Q. How can crystallographic data resolve ambiguities in structural elucidation?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software packages refines bond lengths and angles. For example, the tetrazole ring typically shows planar geometry with N–N distances of ~1.30–1.35 Å. Twinning or disorder in crystals may require high-resolution data (≤ 0.8 Å) .
Q. What strategies address contradictions in reported synthetic yields or bioactivity data?
- Methodology : Reproduce protocols with strict control of variables (e.g., moisture, oxygen). Compare kinetic studies (e.g., via in situ FTIR) to identify rate-limiting steps. For bioactivity discrepancies, validate assays using standardized strains and positive controls (e.g., fluconazole for antifungal tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
